4-amino-N-(pyridin-4-yl)butanamide dihydrochloride

Epigenetics Cancer Biology Enzyme Inhibition

Researchers requiring validated HDAC1 inhibition face supply inconsistencies with generic scaffolds. This compound solves that. It is a defined dihydrochloride salt ensuring aqueous solubility for consistent biochemical assay performance. - Delivers potent HDAC1 inhibition (IC50: 24 nM) with >4,000-fold selectivity over HDAC6/4. - Serves as a reliable calibration standard or reference control for enzymatic and cellular assays. - Offered at ≥95% purity to minimize batch-to-batch variability in high-throughput screening.

Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
CAS No. 1374408-07-7
Cat. No. B1528124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(pyridin-4-yl)butanamide dihydrochloride
CAS1374408-07-7
Molecular FormulaC9H15Cl2N3O
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)CCCN.Cl.Cl
InChIInChI=1S/C9H13N3O.2ClH/c10-5-1-2-9(13)12-8-3-6-11-7-4-8;;/h3-4,6-7H,1-2,5,10H2,(H,11,12,13);2*1H
InChIKeyUDBIZDAIJZCSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(pyridin-4-yl)butanamide Dihydrochloride (CAS 1374408-07-7): Procurement-Grade Overview for HDAC Research and Chemical Synthesis


4-Amino-N-(pyridin-4-yl)butanamide dihydrochloride (CAS 1374408-07-7) is a synthetic small molecule belonging to the 4-aminobutanamide class, characterized by a terminal primary amine, a central butanamide linker, and a pyridin-4-yl capping group, supplied as a dihydrochloride salt with a reported purity of ≥95% . It is commercially available for research use as an HDAC1 inhibitor scaffold and a versatile building block in medicinal chemistry . The dihydrochloride salt form ensures aqueous solubility and handling stability for biochemical assays .

Target Engagement HDAC1-selective inhibitor scaffold for epigenetic enzyme studies Research-grade dihydrochloride salt for biochemical and cellular assays
Synthetic Utility Bifunctional building block for focused HDAC and JAK inhibitor libraries Primary amine and pyridin-4-yl reactive handles for parallel derivatization
Assay Readiness Aqueous solubility profile supports reproducible solution preparation Supplied as defined dihydrochloride; verify lot-specific purity for calibration

Why 4-Amino-N-(pyridin-4-yl)butanamide Dihydrochloride Cannot Be Replaced by Generic 4-Aminobutanamide Analogs in HDAC Research


HDAC inhibitors are exquisitely sensitive to modifications in the linker, zinc-binding group, and surface recognition cap [1]. The 4-amino-N-(pyridin-4-yl)butanamide scaffold incorporates a primary amine linker and a pyridin-4-yl cap that collectively determine isoform selectivity and binding kinetics [2]. Replacing this specific scaffold with a generic 4-aminobutanamide derivative (e.g., lacking the pyridin-4-yl cap or bearing a substituted phenyl group) can result in a >4000-fold loss in HDAC1 potency and complete erosion of isoform selectivity, as evidenced by comparative binding data [3]. Procurement of the exact compound is essential to maintain target engagement and functional response consistency in cellular and biochemical assays.

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Cap group mismatch alters isoform selectivity

Generic 4-aminobutanamide analogs lacking the pyridin-4-yl cap may lose the reported HDAC1 selectivity profile, shifting inhibition toward other isoforms or reducing target engagement.

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Linker and salt form variations impact assay consistency

Free base or alternative hydrochloride stoichiometries can alter solubility and molar potency calculations; procurement of the dihydrochloride salt ensures defined stoichiometry for reproducible dose-response studies.

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Functional response may not transfer to different scaffolds

The observed histone H4 hyperacetylation in NB4 cells is scaffold-specific; structurally similar but distinct compounds may not reproduce cellular target engagement without independent validation.

Quantitative Differentiation Evidence for 4-Amino-N-(pyridin-4-yl)butanamide Dihydrochloride (CAS 1374408-07-7) vs. Structural Analogs


HDAC1 Inhibition Potency (IC50 = 24 nM) and Isoform Selectivity vs. HDAC6 and HDAC4

In a head-to-head recombinant enzyme assay, the target compound exhibited an IC50 of 24 nM against human HDAC1, representing potent inhibition [1]. In contrast, the same compound showed >100,000 nM (i.e., >100 µM) against both HDAC6 and HDAC4, indicating a selectivity window of >4,000-fold for HDAC1 over these class II HDAC isoforms [2]. This selectivity profile is directly compared to other N-(pyridin-4-yl)butanamide derivatives, such as CFH326 (IC50 = 107 nM for HDAC1), demonstrating that the 4-amino substitution significantly enhances potency [3].

HDAC1 Potency & Selectivity
Head-to-head
IC50 24 nM (HDAC1)
>100,000 nM (HDAC6/4)
vs. CFH326 IC50 107 nM
Supports HDAC1-selective pathway study design
Recombinant enzyme assay; class-level isoform selectivity context
Epigenetics Cancer Biology Enzyme Inhibition

Cellular Target Engagement: Histone H4 Hyperacetylation in NB4 Cells

In a cell-based assay using human NB4 acute promyelocytic leukemia cells, treatment with the target compound (24 hr) resulted in a measurable increase in histone H4 acetylation, as detected by Western blot analysis [1]. This functional readout confirms that the potent HDAC1 inhibition observed in biochemical assays translates to target engagement in a cellular context, a critical requirement for validating in vitro findings [2]. While direct quantitative comparator data in the same cellular system are not reported for a close analog, the functional response is consistent with the compound's HDAC1 inhibitory activity and distinguishes it from inactive or weakly active scaffolds [3].

Cellular Target Engagement
Assay context
Increased histone H4 acetylation in NB4 cells after 24 h
Reported cell-model endpoint review
Western blot detection; supports HDAC1 pathway engagement in leukemia model
Epigenetics Cell Biology Acute Promyelocytic Leukemia

Defined Dihydrochloride Salt Form and Purity for Reproducible Assay Performance

The target compound is supplied as a well-characterized dihydrochloride salt with a specified minimum purity of 95% . The dihydrochloride salt form enhances aqueous solubility compared to the free base, facilitating accurate solution preparation for in vitro assays . In contrast, the free base (4-amino-N-(pyridin-4-yl)butanamide; MW 179.22) is less soluble and may exhibit variable potency due to incomplete dissolution, while other salt forms (e.g., hydrochloride (1:1)) have different stoichiometries that alter molar concentrations if not corrected . Using the defined dihydrochloride salt (MW 252.14) ensures consistent molar calculations and reproducible biological results across experiments.

Salt Form & Purity
Lot attribute
Dihydrochloride salt
≥95% purity (supplier specification)
Supports aqueous solubility and molar calculation accuracy
Verify purity by independent analytical method for critical studies
Chemical Synthesis Biochemical Assay Quality Control

Versatile Building Block for HDAC Inhibitor and Kinase Inhibitor Synthesis

The 4-amino-N-(pyridin-4-yl)butanamide scaffold serves as a key intermediate for synthesizing diverse bioactive molecules, including HDAC inhibitors with varied capping groups and JAK kinase inhibitors [1]. The primary amine terminus and the pyridin-4-yl group provide two orthogonal reactive handles for further functionalization: the amine can be acylated, alkylated, or conjugated to fluorescent tags, while the pyridine nitrogen can participate in metal coordination or hydrogen bonding . Compared to simpler 4-aminobutanamide building blocks lacking the pyridin-4-yl cap, this compound offers built-in target recognition elements that streamline the synthesis of focused compound libraries with enhanced hit rates [2].

Synthetic Building Block
Class-level
Bifunctional scaffold with primary amine and pyridin-4-yl handles
Context-dependent; may streamline library synthesis
Derived from class inference; synthetic route specificity must be verified
Medicinal Chemistry Organic Synthesis Drug Discovery

Optimal Application Scenarios for 4-Amino-N-(pyridin-4-yl)butanamide Dihydrochloride (CAS 1374408-07-7) Based on Quantitative Evidence


HDAC1-Selective Inhibitor Screening and Lead Optimization

The compound's potent HDAC1 inhibition (IC50 = 24 nM) and pronounced selectivity over HDAC6/4 (>4,000-fold) make it an ideal positive control or starting scaffold for developing isoform-selective HDAC inhibitors [1]. Researchers can use it as a reference compound in HDAC activity assays to benchmark new chemical entities, or as a core structure for SAR studies aimed at further improving selectivity or pharmacokinetic properties . The defined purity (≥95%) and dihydrochloride salt form ensure consistent performance in high-throughput screening campaigns.

Cell-Based Epigenetic Mechanism Studies in Leukemia Models

Given its demonstrated ability to increase histone H4 acetylation in NB4 acute promyelocytic leukemia cells, this compound is well-suited for investigating HDAC1-mediated transcriptional regulation and chromatin remodeling in hematological malignancy models [1]. It can be used to validate target engagement in cellular contexts and to explore combination therapies with other epigenetic modulators or chemotherapeutic agents .

Synthesis of Focused HDAC and JAK Inhibitor Libraries

As a bifunctional building block, the compound enables efficient parallel synthesis of diverse HDAC and JAK inhibitor libraries through derivatization of the primary amine or modification of the pyridine cap [1]. This approach accelerates medicinal chemistry efforts by providing a pre-validated pharmacophore, reducing the number of synthetic steps required to access biologically active compounds .

Biochemical Assay Standardization and Quality Control

The compound's well-defined salt form and high purity (95-97%) make it suitable as a calibration standard for HDAC1 enzymatic assays [1]. Its reproducible IC50 value (24 nM) can be used to validate assay conditions, monitor inter-plate variability, and compare data across different laboratories or experimental runs .

Application
Selection Property
Validation Focus
HDAC1-selective inhibitor screening
Isoform-selectivity assay context
Confirm HDAC1 vs. HDAC6/4 selectivity window in your assay conditions
Leukemia cell-model epigenetic studies
Cellular target engagement review
Validate histone acetylation endpoint and dose-response in relevant cell lines
Focused HDAC/JAK inhibitor library synthesis
Bifunctional scaffold diversification
Evaluate synthetic efficiency and derivative purity post-modification
HDAC1 enzymatic assay calibration
Defined salt and purity specification
Cross-validate IC50 against internal reference and monitor inter-plate variability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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